Stigmasterol acetate
Overview
Description
Stigmasterol acetate is a derivative of stigmasterol, a naturally occurring phytosterol found in various plant sources such as soybeans, herbs, and tobacco. This compound is known for its potential pharmacological properties, including anti-inflammatory, anticancer, and cholesterol-lowering effects .
Mechanism of Action
Target of Action
Stigmasterol acetate primarily targets various cellular components and pathways involved in the progression of diseases such as cancer . It has been reported to have significant anti-tumor bioactivity, affecting a variety of malignancies including breast, lung, liver, and ovarian cancers . It also targets the PI3K/Akt signaling pathway and cyclin proteins and cyclin-dependent kinase (CDK) .
Mode of Action
This compound interacts with its targets to induce apoptosis, inhibit proliferation, metastasis and invasion, and induce autophagy in tumor cells . It triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to regulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . It also influences the generation of mitochondrial reactive oxygen species, which are involved in apoptosis . Furthermore, it modulates the expression of cyclin proteins and cyclin-dependent kinase (CDK), key regulators of the cell cycle .
Pharmacokinetics
It is known that phytosterols like stigmasterol are poorly absorbed, which can influence their bioavailability .
Result of Action
The action of this compound results in various molecular and cellular effects. It promotes apoptosis, inhibits proliferation, metastasis and invasion, and induces autophagy in tumor cells . These effects contribute to its anti-tumor bioactivity. Additionally, it has been reported to have anti-inflammatory, anti-diabetic, and antioxidant properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be affected by factors such as the type and source of the compound, processing and preparation methods, delivery method, food matrix, dose, time of administration, and genetic factors
Biochemical Analysis
Biochemical Properties
Stigmasterol acetate interacts with various enzymes, proteins, and other biomolecules. It has been shown to trigger apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to have an anti-tumor effect in a variety of malignancies by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, research on stigmasterol has shown that it exhibits significant anti-tumor bioactivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects of this compound are limited, research on stigmasterol has shown that it exhibits anti-nociceptive effects in mouse models of acute and chronic pain .
Metabolic Pathways
This compound is involved in various metabolic pathways. While specific studies on the metabolic pathways of this compound are limited, research on stigmasterol has shown that it plays a key role in reducing cholesterol absorption and improving the lipid profile .
Transport and Distribution
Studies on similar compounds like stigmasterol suggest that they are widespread in plants as an important component of membranes in plant cells .
Subcellular Localization
Studies on similar compounds like stigmasterol suggest that they are localized in the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmasterol acetate can be synthesized from stigmasterol through an acetylation reaction. The process involves reacting stigmasterol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the formation of this compound is complete .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of stigmasterol from plant sources, followed by its purification and subsequent acetylation. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Stigmasterol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form stigmasterol ketone using oxidizing agents such as chromium trioxide.
Reduction: Reduction of this compound can yield stigmasterol alcohol.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous conditions.
Major Products Formed:
Oxidation: Stigmasterol ketone.
Reduction: Stigmasterol alcohol.
Substitution: Various stigmasterol derivatives depending on the nucleophile used.
Scientific Research Applications
Stigmasterol acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and hypercholesterolemia.
Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits
Comparison with Similar Compounds
- β-Sitosterol
- Campesterol
- Cholesterol (animal sterol for comparison)
Stigmasterol acetate stands out due to its unique combination of anti-inflammatory, anticancer, and cholesterol-lowering effects, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUIYYDWBKERE-ZRODXFKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315192 | |
Record name | Stigmasterol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-48-3 | |
Record name | Stigmasterol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stigmasterol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stigmasterol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stigmasta-5,22-dien-3-β-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STIGMASTERYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M1K7SCX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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